molecular formula C8H12ClN3O B1428106 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole CAS No. 1251374-55-6

4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole

Cat. No.: B1428106
CAS No.: 1251374-55-6
M. Wt: 201.65 g/mol
InChI Key: MIIFLLDJVGISIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole is an organic compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a chloromethyl group and an oxolan-3-ylmethyl group attached to the triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole typically involves the reaction of 4-(chloromethyl)-1H-1,2,3-triazole with oxolan-3-ylmethanol under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the oxolan-3-ylmethanol, followed by nucleophilic substitution with 4-(chloromethyl)-1H-1,2,3-triazole. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole can undergo various chemical reactions, including:

    Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazole ring or other functional groups to their reduced forms.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in solvents like dimethylformamide or acetonitrile.

    Oxidation: Oxidizing agents like potassium permanganate, hydrogen peroxide, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

Major Products

    Nucleophilic substitution: Products include substituted triazoles with various functional groups replacing the chloromethyl group.

    Oxidation: Products include oxidized derivatives such as triazole oxides.

    Reduction: Products include reduced triazoles or other reduced derivatives.

Scientific Research Applications

4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.

    Materials Science: The compound can be used in the development of advanced materials, including polymers and coatings with specific properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(chloromethyl)-4-(oxolan-3-yl)-1H-1,2,3-triazole
  • 4-(bromomethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole
  • 4-(chloromethyl)-1-[(tetrahydrofuran-3-yl)methyl]-1H-1,2,3-triazole

Uniqueness

4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole is unique due to the specific combination of functional groups attached to the triazole ring. The presence of both a chloromethyl group and an oxolan-3-ylmethyl group imparts distinct chemical reactivity and potential applications compared to other similar compounds. This unique structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

4-(chloromethyl)-1-(oxolan-3-ylmethyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12ClN3O/c9-3-8-5-12(11-10-8)4-7-1-2-13-6-7/h5,7H,1-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIFLLDJVGISIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN2C=C(N=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole
Reactant of Route 3
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
4-(chloromethyl)-1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.